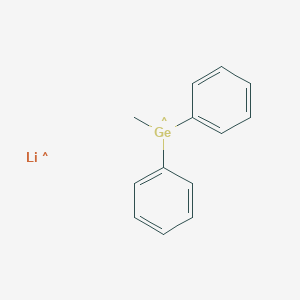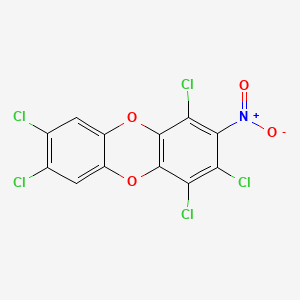
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD) compound. PCDDs are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their toxicity and potential to cause various health issues, including cancer and developmental problems .
Vorbereitungsmethoden
The synthesis of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin followed by nitration. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid .
Analyse Chemischer Reaktionen
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic compounds.
Reduction: This can result in the removal of nitro groups, leading to less toxic products.
Substitution: Chlorine atoms can be substituted with other groups, altering the compound’s properties.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Wissenschaftliche Forschungsanwendungen
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is primarily used in scientific research to study the effects of dioxins on biological systems. It is used to investigate:
Toxicology: Understanding the toxic effects and mechanisms of dioxins.
Environmental Science: Studying the persistence and bioaccumulation of dioxins in the environment.
Medicine: Researching the potential health impacts of dioxin exposure.
Wirkmechanismus
The compound exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This binding leads to the activation of various genes involved in xenobiotic metabolism, including the CYP1A1 gene. The activation of these genes results in the production of enzymes that metabolize and detoxify harmful compounds .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and similar mechanism of action.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Shares similar chemical properties but lacks the nitro group.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Contains more chlorine atoms, leading to different toxicological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects.
Eigenschaften
CAS-Nummer |
101126-65-2 |
|---|---|
Molekularformel |
C12H2Cl5NO4 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H |
InChI-Schlüssel |
KETCEPLTWRYWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


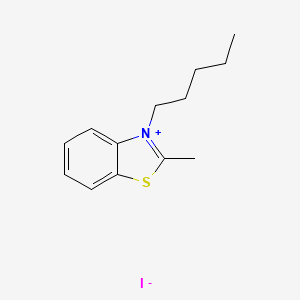

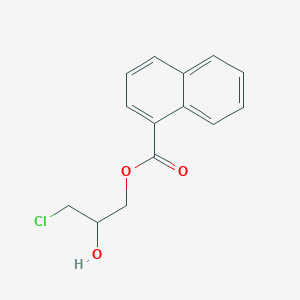

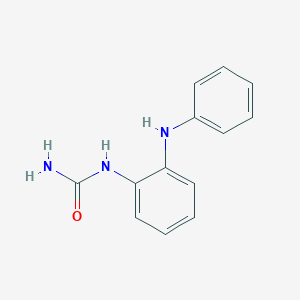
![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
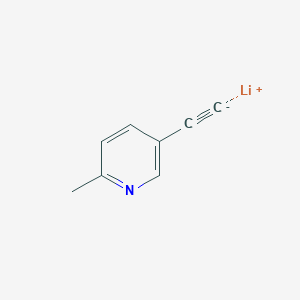
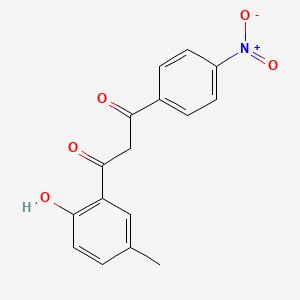
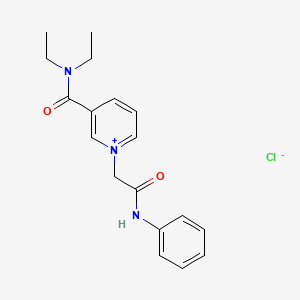
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
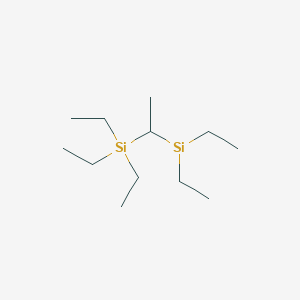
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
